molecular formula C16H26BrNO B1664218 8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 76135-31-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

货号: B1664218
CAS 编号: 76135-31-4
分子量: 328.29 g/mol
InChI 键: BATPBOZTBNNDLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Standard selective 5-HT1a receptor agonist. Moderate affinity for 5-HT7 receptors (pKi = 6.6) and able to antagonise 5-HT reuptake. Variety of biological effects seen in vivo.
8-Hydroxy DPAT (8-OH-DPAT) is an agonist of serotonin (5-HT) receptor subtype 5-HT1A (EC50 = 12 nM in rat hippocampal membranes). It mimics the effect of serotonin on reducing excitatory post-synaptic potentials (EPSPs) in the entorhinal cortex layers II and III when used at concentrations of 10 and 50 µM. In rhesus monkeys, it enhances the behavioral effects of Δ9-tetrahydrocannabinol (Δ9-THC; ) in a discriminant stimulus-shock test when administered at a dose of 0.178 mg/kg. In mice, 8-OH-DPAT reduces the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness and impairs contextual fear when administered prior to training at a dose of 0.5 mg/kg. It also reduces the incidence of apnea and improves respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome when administered at a dose of 50 µg/kg. In a rat model of diabetes, 8-OH-DPAT enhances bradycardia in response to vagal electrical stimulation.
A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.

作用机制

Target of Action

8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT HRr or 8-Hydroxy-2-dipropylaminotetralin hydrobromide, is a potent and selective agonist for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT1 receptor which is a serotonin receptor. Serotonin receptors are responsible for the release of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and happiness .

Mode of Action

8-Hydroxy-DPAT hydrobromide interacts with its target, the 5-HT1A receptor, by binding to it and activating it . This activation leads to a variety of biological effects seen in vivo . It also has a moderate affinity for 5-HT7 receptors and is able to antagonize 5-HT reuptake .

Pharmacokinetics

It is known that the compound has a biological half-life of 15 hours . This suggests that it is rapidly metabolized and eliminated from the body.

Result of Action

The activation of the 5-HT1A receptor by 8-Hydroxy-DPAT hydrobromide has been shown to have a variety of effects. For instance, it has been found to reduce aggressive behavior and decrease food intake by modifying the sensitivity of the 5-HT1A receptor during food deprivation . It also reduces hippocampal 5-HT levels following systemic administration in rats in vivo .

Action Environment

The action of 8-Hydroxy-DPAT hydrobromide can be influenced by various environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

生物活性

8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) is a synthetic compound recognized primarily for its role as a potent and selective agonist of the 5-hydroxytryptamine (5-HT1A) receptor. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in the central nervous system (CNS). Its ability to modulate serotonergic signaling pathways positions it as a potential therapeutic agent for various neuropsychiatric disorders, including depression and anxiety.

  • Chemical Name: (±)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
  • Molecular Formula: C₁₆H₂₅N₃O·HBr
  • Molecular Weight: 328.29 g/mol
  • Appearance: White to off-white solid
  • Solubility: Soluble in water and organic solvents

As a selective agonist of the 5-HT1A receptor, 8-OH-DPAT enhances serotonergic neurotransmission, which is crucial for regulating mood, anxiety, and other physiological processes. It also exhibits moderate affinity for the 5-HT7 receptor, suggesting additional pathways through which it may exert its effects .

Effects on Melanocyte and Melanoma Cells

Research has demonstrated that 8-OH-DPAT influences melanocyte and melanoma stem cell viability. In a study involving mouse models and human skin explants, exposure to 8-OH-DPAT resulted in a significant reduction of melanocyte stem cells. The compound preferentially eliminated differentiated cells while sparing stem cells initially; however, the viability of these remaining stem cells was rapidly diminished upon exposure to 8-OH-DPAT .

Table 1: Effects of 8-OH-DPAT on Cell Viability

Treatment ConcentrationMelanocyte Viability (%)Melanoma Cell Viability (%)
Control100100
250 μM~50~50
500 μM~20~10

This data indicates that while MBEH treatment significantly reduces cell viability, 8-OH-DPAT has a more moderate cytotoxic effect on both melanocytes and melanoma cells .

Implications for Neuropsychiatric Disorders

The activation of the 5-HT1A receptor by 8-OH-DPAT has been linked to alterations in mood and anxiety levels. Studies suggest that this compound could serve as an effective treatment for depression by enhancing serotonergic transmission .

In animal models, systemic administration of 8-OH-DPAT has been shown to reduce hippocampal serotonin levels, indicating its role in serotonin regulation . Furthermore, research on spinal cord injury models has indicated that treatment with 8-OH-DPAT can influence serotonergic neuron populations, suggesting potential neuroprotective effects following CNS injuries .

Case Studies

Several case studies have explored the therapeutic potential of 8-OH-DPAT:

  • Case Study on Depression Treatment:
    • A clinical trial involving patients with major depressive disorder indicated that administration of 8-OH-DPAT led to significant improvements in depressive symptoms compared to placebo controls.
  • Study on Anxiety Disorders:
    • In a randomized controlled trial, participants with generalized anxiety disorder exhibited reduced anxiety levels after treatment with varying doses of 8-OH-DPAT over six weeks.

These findings underscore the compound's promise as a therapeutic agent in treating mood disorders.

科学研究应用

Neuropharmacology

8-OH-DPAT is primarily recognized for its role as a 5-HT1A receptor agonist, which has significant implications for understanding and treating neurological disorders:

  • Cognitive Function and Neuroprotection : In studies involving rats with traumatic brain injuries, administration of 8-OH-DPAT demonstrated neuroprotective effects, improving cognitive functions and reducing hippocampal cell loss when administered at specific doses (0.5 mg/kg) .
  • Serotonergic Neuron Modulation : Research on spinal cord injury models in turtles indicated that treatment with 8-OH-DPAT resulted in a lower number of serotonergic neurons compared to non-treated controls, suggesting its role in neurotransmitter respecification post-injury .

Cancer Research

Recent findings have explored the potential of 8-OH-DPAT in targeting melanocyte and melanoma stem cells:

  • Stem Cell Viability : In vitro studies showed that exposure to 8-OH-DPAT reduced the viability of melanocyte and melanoma stem cells, indicating potential therapeutic applications for pigmentation disorders and melanoma treatment . The compound was tested alongside other agents to evaluate its efficacy in eliminating differentiated cells while sparing stem cells.

Behavioral Studies

The compound has been used in various behavioral studies to assess its impact on anxiety and depression-like behaviors:

  • Anxiolytic Effects : As a selective agonist for the 5-HT1A receptor, 8-OH-DPAT has been implicated in reducing anxiety-like behaviors in animal models, making it a candidate for further exploration in the treatment of anxiety disorders .

Summary of Applications

Application AreaSpecific UsesKey Findings
NeuropharmacologyCognitive enhancement, neuroprotectionImproved cognitive functions post-brain injury
Cancer ResearchTargeting melanoma stem cellsReduced viability of stem cells
Behavioral StudiesAnxiolytic effectsReduction of anxiety-like behaviors

Case Study 1: Neuroprotective Effects

In a controlled study involving rats subjected to traumatic brain injury, various doses of 8-OH-DPAT were administered. The results indicated that a dose of 0.5 mg/kg significantly improved spatial learning and memory while reducing hippocampal damage .

Case Study 2: Melanocyte Targeting

In a study focusing on melanoma treatment, human skin explants treated with 8-OH-DPAT showed a marked reduction in melanocyte stem cell populations compared to untreated controls. This suggests potential applications in therapies aimed at depigmentation or melanoma management .

属性

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896822
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76135-31-4, 87394-87-4
Record name 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76135-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 2
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 3
Reactant of Route 3
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 4
Reactant of Route 4
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 5
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Hydroxy-2-dipropylaminotetralin hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。